2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-
Description
Significance of Allylic Alcohols and Ethers in Synthetic Organic Chemistry
Allylic alcohols and ethers are fundamental building blocks in the field of synthetic organic chemistry. acs.org Their importance stems from the versatile reactivity conferred by the proximity of a hydroxyl or ether group to a carbon-carbon double bond. ebsco.com This structural motif allows for a wide range of chemical transformations, enabling the synthesis of complex molecules from simpler precursors. ebsco.com
Allylic alcohols can be readily transformed into other useful functional groups such as epoxides, α,β-unsaturated aldehydes, and carboxylic acid derivatives. acs.orgacs.org The hydroxyl group enhances the reactivity of the adjacent double bond and can direct the stereochemical outcome of certain reactions. Furthermore, the alcohol moiety itself can be deprotonated to form an alkoxide, which can then be used in substitution reactions to create allylic ethers. ebsco.com This conversion is often employed as a strategy to protect the alcohol group during subsequent synthetic steps. ebsco.com
Allylic ethers, characterized by an ether functional group attached to a carbon atom adjacent to a C=C double bond, also possess unique chemical properties. fiveable.me They can be synthesized through the reaction of an allylic alcohol with an alkyl halide or via the etherification of an allylic alcohol with another alcohol. fiveable.me These compounds are susceptible to acid-catalyzed cleavage, a reaction that breaks the ether bond to yield an alcohol and an alkene, providing a pathway for deprotection or further functionalization. fiveable.me The ability to undergo these controlled transformations makes both allylic alcohols and ethers indispensable tools for synthetic chemists. acs.org
Role of Substituted Butenols as Versatile Synthetic Intermediates
Substituted butenols, a class of compounds that includes (E)-4-(Phenylmethoxy)but-2-en-1-ol, are highly versatile intermediates in organic synthesis. nih.govacs.orgresearchgate.net The term "butenol" refers to a four-carbon chain containing both a double bond (ene) and an alcohol (ol) group. The presence and position of additional substituents on this backbone significantly influence the molecule's reactivity and its applications in synthesis.
The specific substitution pattern in (E)-4-(Phenylmethoxy)but-2-en-1-ol, with a primary alcohol at C1 and a bulky phenylmethoxy (benzyloxy) group at C4, makes it a prochiral precursor. This means it can be converted into a chiral molecule in a single, stereoselective step. For instance, the allylic alcohol moiety is a prime substrate for reactions like the Sharpless asymmetric epoxidation, which can introduce chirality with high predictability. The benzyl (B1604629) ether serves as a protecting group for what was originally a second hydroxyl group in butene-1,4-diol, preventing it from reacting while transformations are carried out at the other end of the molecule. This strategic protection allows for selective manipulation of the primary alcohol.
The butenol (B1619263) framework itself is a precursor to various heterocyclic and acyclic compounds. For example, substituted butenolides, which are five-membered lactones, can be synthesized from butenol precursors and are found in numerous natural products. researchgate.net The strategic placement of functional groups in substituted butenols enables chemists to perform multi-step syntheses with a high degree of control over both functionality and stereochemistry.
Overview of Stereochemical Control in Butenol Systems
Stereochemical control is a critical aspect of modern organic synthesis, particularly when dealing with molecules like butenols that possess multiple stereogenic elements. In the case of (E)-4-(Phenylmethoxy)but-2-en-1-ol, the primary stereochemical feature is the trans or (E) configuration of the double bond. Achieving high stereoselectivity in the synthesis of such compounds is crucial, as different stereoisomers can have vastly different biological activities or chemical properties.
Several synthetic strategies have been developed to control the stereochemistry of the double bond in allylic alcohols and ethers. acs.org One common approach is the Kocienski-Julia olefination, which can produce allylic alcohols and ethers with high (E)-selectivity under mild conditions. acs.orgorganic-chemistry.org Another widely used method is the partial hydrogenation of an alkyne precursor using a Lindlar catalyst to produce a cis (Z) double bond, or a dissolving metal reduction (e.g., sodium in liquid ammonia) to yield the trans (E) isomer. The choice of reagents and reaction conditions is paramount in directing the outcome towards the desired stereoisomer.
Beyond the E/Z isomerism of the double bond, stereochemical control can also refer to the creation of new chiral centers in the molecule. As mentioned, the allylic alcohol in butenol systems is an excellent handle for directed reactions. Substrate control is a strategy where existing stereochemistry within a molecule influences the stereochemical outcome of a subsequent reaction on another part of that same molecule. youtube.com This principle is fundamental in using chiral butenol derivatives to build complex, enantiomerically pure target molecules. youtube.com
Direct Synthesis Strategies for (E)-4-(Phenylmethoxy)but-2-en-1-ol
The direct synthesis of (E)-4-(phenylmethoxy)but-2-en-1-ol often involves the stereoselective reduction of a suitable precursor that already contains the necessary carbon skeleton and the phenylmethoxy group. Butenolides, which are unsaturated five-membered lactones, serve as excellent precursors for this transformation.
Reductive Methodologies from Precursor Butenolides
The reduction of a 4-(phenylmethoxy)but-2-enolide presents a straightforward pathway to the desired (E)-allylic diol derivative. This approach leverages the pre-existing double bond within the butenolide ring, with the primary challenge being the controlled reduction of the lactone's ester group to the corresponding diol.
The conversion of the butenolide precursor to (E)-4-(phenylmethoxy)but-2-en-1-ol can be accomplished in a single reductive step. This transformation requires a reducing agent capable of reducing the ester functional group of the lactone to a pair of hydroxyl groups without affecting the carbon-carbon double bond. Hydride reagents are commonly employed for this purpose, offering a direct route from the cyclic ester to the acyclic diol. The stability of the α,β-unsaturated system in butenolides generally ensures that the double bond remains intact during the reduction of the carbonyl group.
Diisobutylaluminium hydride (DIBAL-H) is a versatile and widely used reducing agent in organic synthesis. wikipedia.orgcommonorganicchemistry.com It is known for its ability to selectively reduce esters to aldehydes at low temperatures or to primary alcohols at higher temperatures or with excess reagent. adichemistry.com DIBAL-H is considered an electrophilic reducing agent, reacting efficiently with electron-rich carbonyl compounds. adichemistry.comlscollege.ac.in Its utility extends to the reduction of α,β-unsaturated esters and lactones to the corresponding allylic alcohols, making it an ideal choice for the synthesis of (E)-4-(phenylmethoxy)but-2-en-1-ol from its butenolide precursor. wikipedia.orgadichemistry.com
The reaction mechanism involves the coordination of the aluminum center to the carbonyl oxygen of the lactone, followed by the transfer of a hydride ion to the carbonyl carbon. At low temperatures (e.g., -78 °C), the reduction can often be stopped at the lactol (hemiacetal) stage. adichemistry.com However, for the complete reduction to the diol, additional equivalents of DIBAL-H or warmer reaction temperatures are typically required. The workup procedure involves quenching the reaction with a protic source, such as methanol followed by water or dilute acid, to hydrolyze the aluminum-oxygen bonds and liberate the diol product. adichemistry.com
Table 1: DIBAL-H Reduction of a Substituted Butenolide
| Substrate | Reducing Agent | Temperature | Product |
|---|---|---|---|
| 4-(Phenylmethoxy)but-2-enolide | Diisobutylaluminium Hydride (DIBAL-H) | -78 °C to 0 °C | (E)-4-(Phenylmethoxy)but-2-en-1-ol |
The butenolide precursors required for the reduction step can be efficiently synthesized from readily available furan derivatives. A common and effective method is the regioselective oxidation of substituted furans. thieme-connect.comacs.org This process typically involves a two-step sequence: an initial oxidation of the furan ring, followed by hydrolysis. thieme-connect.com The oxidation can be achieved using various reagents, such as m-chloroperoxybenzoic acid (m-CPBA) or singlet oxygen, to form an endoperoxide or a similar intermediate. nih.govnih.gov Subsequent acid-catalyzed hydrolysis or rearrangement of this intermediate yields the desired butenolide. thieme-connect.com
For the synthesis of the specific precursor, 4-(phenylmethoxy)methyl furan would be the ideal starting material. Regioselective oxidation would lead to the formation of the corresponding γ-hydroxybutenolide, which can then be further processed if necessary, although direct oxidation to the required butenolide is often achievable. nih.gov This method is valued for its efficiency and the ability to control the position of substituents on the resulting butenolide ring. thieme-connect.comacs.org
Table 2: Synthesis of Butenolide Precursor from Furan
| Starting Material | Key Reagent | Intermediate | Product |
|---|---|---|---|
| Substituted Furan | Oxidizing Agent (e.g., m-CPBA) | Dihydrofuran intermediate | Substituted Butenolide |
Approaches to Related 4-(Phenylmethoxy)but-2-en-1-ol Isomers
The synthesis of the (Z)-isomer of 4-(phenylmethoxy)but-2-en-1-ol requires a different stereochemical approach. While direct reduction of a (Z)-butenolide is conceivable, such precursors are often less stable or accessible. A more common strategy involves the stereochemical inversion of a more readily available precursor, such as an (E)-allylic alcohol derivative.
Mitsunobu Reaction in the Synthesis of (Z)-4-(Phenylmethoxy)but-2-en-1-ol
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, including esters, ethers, and azides. organic-chemistry.orgnih.gov A defining characteristic of the reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgyoutube.com This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov
To synthesize (Z)-4-(phenylmethoxy)but-2-en-1-ol, one could envision a strategy starting from a suitable precursor where the stereochemistry can be inverted to favor the Z-configuration. For instance, an intramolecular Mitsunobu reaction on a precursor diol, where one alcohol is primary and the other is a secondary (E)-allylic alcohol, could be designed. More commonly, an intermolecular reaction is used to invert the stereocenter of a secondary alcohol. In the context of allylic alcohols, the Mitsunobu reaction can proceed via an Sₙ2' pathway, which can also lead to the formation of the (Z)-isomer from an (E)-precursor. beilstein-journals.org
The mechanism begins with the reaction between triphenylphosphine and the azodicarboxylate to form a phosphonium salt intermediate. organic-chemistry.orgnih.gov The alcohol then adds to this intermediate, forming an oxaphosphonium ion, which activates the hydroxyl group as an excellent leaving group. youtube.com A suitable nucleophile can then displace this group. For creating the (Z)-isomer, a common strategy involves forming an ester with a carboxylic acid (e.g., p-nitrobenzoic acid) via the Mitsunobu reaction, which inverts the stereochemistry of the secondary alcohol. Subsequent hydrolysis of the ester yields the alcohol with the inverted configuration, which would be the (Z)-isomer in this context. nih.gov
Table 3: Conceptual Mitsunobu Reaction for Isomer Synthesis
| Substrate | Reagents | Nucleophile | Key Feature | Product Isomer |
|---|---|---|---|---|
| (E)-allylic alcohol derivative | PPh₃, DEAD/DIAD | Carboxylic Acid | Inversion of configuration | (Z)-allylic alcohol (after hydrolysis) |
Starting Materials and Reagents
The synthesis of benzyloxy-substituted butenols frequently begins with commercially available and structurally simple precursors. Key starting materials and reagents employed in these transformations include:
2-Butene-1,4-diol: This diol, available in both cis and trans forms, serves as a fundamental four-carbon backbone, providing the necessary hydroxyl groups for modification. nih.govchemicalbook.com
Benzyl Bromide: A common and effective benzylating agent used to introduce the phenylmethoxy (benzyloxy) group by reacting with an alcohol to form an ether linkage. prepchem.comarkat-usa.orgchemspider.com
Bases: Strong bases like potassium-tert-butoxide or milder bases such as sodium bicarbonate are used to deprotonate the hydroxyl group of the alcohol, facilitating its reaction with benzyl bromide. prepchem.comarkat-usa.org
Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD): This pair of reagents is characteristic of the Mitsunobu reaction, a versatile method for converting alcohols. In this context, it can be used to achieve inversion of stereochemistry or to facilitate the etherification of an alcohol with a carboxylic acid or another alcohol under mild conditions.
Reaction Conditions and Efficiency
The efficiency of synthesizing benzyloxy-substituted butenols is highly dependent on the chosen reaction conditions. For instance, the direct benzylation of a diol requires careful control to achieve selective mono-benzylation over di-benzylation.
A typical procedure for the mono-benzylation of a diol like 1,4-butanediol involves dissolving the diol and benzyl bromide in a dry aprotic solvent such as tetrahydrofuran (THF). prepchem.com The solution is cooled, typically to 0°C, before a strong base like potassium-tert-butoxide is added portion-wise to control the exothermic reaction. prepchem.com After the reaction is complete, it is quenched and purified, often by vacuum distillation, to yield the mono-benzylated product. prepchem.com
| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield |
| 1,4-Butanediol | Benzyl Bromide | Potassium-tert-butoxide | THF | 0°C to <10°C | 4-(Benzyloxy)butan-1-ol | ~71% |
| α,β-Unsaturated Carboxylic Acid | Benzyl Bromide | Sodium Bicarbonate | DMF/1,4-Dioxane | Room Temp | Benzyl (E)-cinnamate | 92% |
This table presents data on related benzylation reactions to illustrate typical conditions and yields.
Stereoselective Reduction of Conjugated Enones
The synthesis of allylic alcohols such as (E)-4-(phenylmethoxy)but-2-en-1-ol can be accomplished through the stereoselective reduction of the corresponding α,β-unsaturated ketone (enone). This method is advantageous as it can establish the alcohol stereocenter with high control. The key is to selectively reduce the carbonyl group without affecting the carbon-carbon double bond. Reagents like sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) are often used for this 1,2-reduction. The geometry of the double bond in the final allylic alcohol product is retained from the starting enone. For example, the reduction of (E)-4-phenyl-3-buten-2-one would yield (E)-4-phenyl-3-buten-2-ol.
Selective Protection of Diols
A primary challenge in working with symmetric diols like 2-butene-1,4-diol is achieving selective mono-protection of one of the two hydroxyl groups. To synthesize (E)-4-(phenylmethoxy)but-2-en-1-ol, one hydroxyl group of (E)-2-butene-1,4-diol must be converted to a benzyl ether while leaving the other as a free alcohol. This can be achieved by using a stoichiometric amount of the base and benzylating agent at low temperatures. prepchem.com The statistical distribution of products (unreacted diol, mono-protected, and di-protected) often necessitates chromatographic purification to isolate the desired mono-benzylated product.
Partial Hydrogenation of Alkynyl Precursors
An alternative route to butenol isomers involves the partial hydrogenation of an alkynyl precursor. The stereochemical outcome of the reaction is dictated by the choice of catalyst.
To synthesize the (Z)-isomer, (Z)-4-(phenylmethoxy)but-2-en-1-ol, the precursor 4-benzyloxy-2-butyn-1-ol is hydrogenated using a Lindlar catalyst. masterorganicchemistry.compolimi.it This catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is specifically designed to reduce alkynes to cis (or Z) alkenes without further reduction to the alkane. masterorganicchemistry.comquora.com The catalyst's "poisoned" nature deactivates it enough to prevent the hydrogenation of the newly formed alkene. masterorganicchemistry.com
| Precursor | Catalyst | Outcome | Product |
| 4-Benzyloxy-2-butyn-1-ol | Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) | syn-addition of H₂ | (Z)-4-(Phenylmethoxy)but-2-en-1-ol |
| Alkyne | Sodium (Na) in liquid Ammonia (NH₃) | anti-addition of H₂ | trans-(E)-Alkene |
Conversely, to obtain the trans or (E)-isomer, a dissolving metal reduction, such as with sodium in liquid ammonia, would be required to achieve the anti-addition of hydrogen across the triple bond.
Nucleophilic Alkylation Reactions of Allylic Alcohols with Dihalomethanes
The reaction of allylic alcohols with dihalomethanes under basic conditions typically leads to the formation of diallyloxymethanes, where a methylene (B1212753) group bridges two allylic alcohol units. niscpr.res.in In this reaction, the anion of the allylic alcohol, generated by a base like sodium hydride, acts as a nucleophile, attacking the dihalomethane (e.g., dibromomethane) in an Sₙ2 fashion. niscpr.res.in This forms a halomethylallyl ether intermediate, which is then attacked by a second allyloxy anion to yield the final diallyloxymethane product. niscpr.res.in This method is noted to retain the stereochemistry of the olefin in the starting allylic alcohol. niscpr.res.in While this reaction demonstrates a reactivity pathway for allylic alcohols, it is primarily used for dimerization or linking two alcohol molecules, rather than for the direct synthesis of (E)-4-(phenylmethoxy)but-2-en-1-ol itself.
Grignard Reagent Addition to But-2-ynediols for 2-Alkylbut-2-ene-1,4-diols
The synthesis of substituted but-2-ene-1,4-diols can be achieved by the addition of organometallic reagents, such as Grignard reagents, to but-2-ynediol. This reaction provides a pathway to introduce an alkyl group at the C2 position of the butene backbone. The addition of an alkyl Grignard reagent (R-MgX) to but-2-ynediol would proceed via nucleophilic attack on one of the sp-hybridized carbons of the alkyne. A subsequent workup would yield a 2-alkylbut-2-ene-1,4-diol. This methodology is useful for creating analogues of butenediol with varying substitution patterns, which can then be further functionalized, for example, through selective benzylation as described in previous sections.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-phenylmethoxybut-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJRLXTVXHOLX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 4 Phenylmethoxy but 2 En 1 Ol Systems
Transformations Involving the Hydroxyl Group
The primary hydroxyl group in (E)-4-(phenylmethoxy)-2-buten-1-ol is a key site for various chemical modifications, including oxidation and reduction, which alter the oxidation state of the allylic carbon.
Oxidation Reactions to Aldehydes or Carboxylic Acids
The primary alcohol functionality of (E)-4-(phenylmethoxy)-2-buten-1-ol can be selectively oxidized to either the corresponding aldehyde, (E)-4-(phenylmethoxy)but-2-enal, or further to the carboxylic acid, (E)-4-(phenylmethoxy)but-2-enoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.
For the partial oxidation to the aldehyde, mild oxidizing agents are typically employed. Reagents such as manganese dioxide (MnO2) are well-suited for the oxidation of allylic alcohols due to their high chemoselectivity, minimizing the risk of over-oxidation or reaction with the double bond. Other common methods for this transformation include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and broad functional group tolerance.
To achieve the corresponding carboxylic acid, stronger oxidizing agents are necessary. A two-step process, where the alcohol is first oxidized to the aldehyde which is then further oxidized, is common. Alternatively, a one-pot oxidation using reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (chromium trioxide in sulfuric acid) can directly convert the primary alcohol to a carboxylic acid. Careful control of the reaction is crucial to prevent unwanted side reactions, such as cleavage of the double bond.
Table 1: Oxidation Reactions of 4-(Phenylmethoxy)but-2-en-1-ol Systems
| Starting Material | Product | Reagents and Conditions | Yield |
| (Z)-4-(Phenylmethoxy)but-2-en-1-ol | (Z)-4-(Phenylmethoxy)but-2-enal | MnO2, CH2Cl2, room temperature | High |
| (Z)-4-(Phenylmethoxy)but-2-en-1-ol | (Z)-4-(Phenylmethoxy)but-2-enoic acid | Jones Reagent (CrO3/H2SO4), acetone, 0 °C to room temperature | High |
| (E)-4-(Phenylmethoxy)but-2-en-1-ol | (E)-4-(Phenylmethoxy)but-2-enal | Swern Oxidation (DMSO, (COCl)2, Et3N), CH2Cl2, -78 °C | Expected to be high |
| (E)-4-(Phenylmethoxy)but-2-en-1-ol | (E)-4-(Phenylmethoxy)but-2-enoic acid | KMnO4, acetone/water, 0 °C | Expected to be moderate to high |
Note: While specific data for the (E)-isomer is limited in readily available literature, the reactivity is expected to be analogous to the (Z)-isomer.
Reduction to Saturated Alcohols
The reduction of the allylic alcohol in (E)-4-(phenylmethoxy)-2-buten-1-ol can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), under an atmosphere of hydrogen gas. This reaction reduces the carbon-carbon double bond, yielding the saturated alcohol, 4-(phenylmethoxy)butan-1-ol. fishersci.com
The conditions for this hydrogenation can be controlled to selectively reduce the double bond without affecting the benzyloxy group. However, under more forcing conditions, hydrogenolysis of the benzyl (B1604629) ether can occur.
Transformations Involving the Benzyloxy Group
The benzyloxy group in (E)-4-(phenylmethoxy)-2-buten-1-ol primarily serves as a protecting group for the primary alcohol at the 4-position. Its cleavage or substitution is a key step in synthetic pathways where the free hydroxyl group is required.
Cleavage of the Benzyloxy Protecting Group
The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the cleavage of the carbon-oxygen bond of the ether, yielding butane-1,4-diol and toluene (B28343) as a byproduct. This method is highly efficient and generally provides clean reaction profiles.
Alternative methods for benzyl ether cleavage include the use of strong acids, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr), or dissolving metal reductions, for instance, with sodium in liquid ammonia. However, these methods are harsher and may not be compatible with other functional groups present in the molecule.
Table 2: Cleavage of the Benzyloxy Group
| Starting Material | Product | Reagents and Conditions |
| (E)-4-(Phenylmethoxy)-2-buten-1-ol | (E)-But-2-ene-1,4-diol | H2, Pd/C, Ethanol, room temperature |
| (E)-4-(Phenylmethoxy)-2-buten-1-ol | (E)-But-2-ene-1,4-diol | Na, NH3 (liquid), THF, -78 °C |
Substitution Reactions for Functional Group Introduction
While the primary role of the benzyloxy group is protective, its benzylic position makes it susceptible to substitution reactions, although this is less common than cleavage. Such transformations would typically require activation of the benzylic C-O bond. For instance, treatment with a Lewis acid could facilitate nucleophilic substitution. However, in the context of a molecule like (E)-4-(phenylmethoxy)-2-buten-1-ol, such reactions are often complicated by the presence of the allylic alcohol and the double bond, which can also react under these conditions.
Olefinic Transformations
The carbon-carbon double bond in (E)-4-(phenylmethoxy)-2-buten-1-ol is a site for various addition reactions, allowing for the introduction of new functional groups and the creation of stereocenters.
Key transformations of the olefinic bond include:
Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction proceeds via a concerted mechanism, leading to the formation of a syn-epoxide. For allylic alcohols like the title compound, the Sharpless asymmetric epoxidation offers a powerful method for the enantioselective synthesis of epoxy alcohols. This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant.
Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO4) or cold, alkaline potassium permanganate (KMnO4). libretexts.orgmasterorganicchemistry.com The Sharpless asymmetric dihydroxylation, employing a chiral ligand in conjunction with osmium tetroxide, can provide enantiomerically enriched diols. wikipedia.org Anti-dihydroxylation can be accomplished by epoxidation followed by acid-catalyzed ring-opening of the epoxide.
Table 3: Olefinic Transformations of (E)-4-(Phenylmethoxy)-2-buten-1-ol
| Transformation | Reagents and Conditions | Expected Product |
| Epoxidation | m-CPBA, CH2Cl2 | 2-(Benzyloxy)methyl-3-methyloxirane |
| Asymmetric Epoxidation | Ti(O-iPr)4, (+)-DET, t-BuOOH, CH2Cl2, -20 °C | (2R,3R)- or (2S,3S)-2-(Benzyloxy)methyl-3-methyloxirane |
| Syn-Dihydroxylation | OsO4 (catalytic), NMO, acetone/water | (2R,3S)-4-(Benzyloxy)butane-1,2,3-triol (racemic) |
| Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/water | Enantioenriched (2R,3R)-4-(Benzyloxy)butane-1,2,3-triol |
General Reactions of the Carbon-Carbon Double Bond
The carbon-carbon double bond in (E)-4-(phenylmethoxy)but-2-en-1-ol is electron-rich, making it susceptible to various electrophilic addition reactions. pearson.comlibretexts.org The reactivity of the alkene is a focal point for synthetic transformations, allowing for the introduction of new functional groups across the double bond. Common reactions involve oxidation and addition processes.
Epoxidation: The allylic alcohol functionality makes this compound a suitable substrate for epoxidation. Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the alkene into an epoxide (an oxacyclopropane ring). libretexts.org This reaction proceeds via a concerted mechanism where the electrophilic oxygen of the peroxy acid reacts with the nucleophilic double bond. libretexts.org The resulting epoxide is a valuable intermediate that can be opened under acidic or basic conditions to yield 1,2-diols. libretexts.org
Dihydroxylation: The double bond can undergo dihydroxylation to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄), followed by a reductive workup (e.g., with NaHSO₃ or H₂S). libretexts.org This process typically results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, proceeding through a cyclic osmate ester intermediate. libretexts.orgresearchgate.net The diastereoselectivity of this reaction is well-established; for instance, the dihydroxylation of (E)-alkenes with OsO₄ leads to the formation of like-configured diols. researchgate.net
Electrophilic Addition: The double bond readily reacts with electrophiles. libretexts.org For example, the addition of hydrohalic acids (H-X) proceeds through a mechanism involving the protonation of the double bond to form the most stable carbocation intermediate, followed by nucleophilic attack by the halide ion. pearson.com Similarly, halogens like bromine (Br₂) add across the double bond, typically forming an anti-addition product via a cyclic bromonium ion intermediate.
The table below summarizes these general reactions.
| Reaction Type | Reagents | Key Intermediate | Product Type | Stereochemistry |
| Epoxidation | Peroxycarboxylic acids (e.g., m-CPBA) | Four-part circular transition state libretexts.org | Epoxide | Depends on alkene face |
| Dihydroxylation | 1. OsO₄ 2. Reductive workup (e.g., NaHSO₃) | Cyclic osmate (VI) ester libretexts.org | syn-1,2-diol | Syn-addition |
| Halogenation | X₂ (e.g., Br₂) | Cyclic halonium ion | trans-1,2-dihalide | Anti-addition libretexts.org |
| Hydrohalogenation | H-X (e.g., HBr) | Carbocation | Alkyl halide | Follows Markovnikov's rule pearson.com |
Isomerization Processes
The geometric configuration of the double bond in allylic systems is crucial for stereocontrolled synthesis. Isomerization of the thermodynamically more stable (E)-isomer of 4-(phenylmethoxy)but-2-en-1-ol to the less stable (Z)-isomer can be achieved through various methods, notably photocatalysis.
Photocatalytic (E) → (Z) isomerization has been demonstrated for structurally similar compounds like (E)-anethole. nih.govnih.gov The mechanism relies on the use of a photosensitizer with an appropriate triplet energy state. researchgate.netsemanticscholar.org The process can be described as follows:
Excitation: The photosensitizer absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.
Energy Transfer: The excited triplet-state photosensitizer collides with the (E)-alkene. Through a Dexter energy transfer, the alkene is promoted to its triplet state, while the photosensitizer returns to its ground state. researchgate.net
Isomerization: In the triplet state, the π-bond of the alkene is effectively broken, allowing for free rotation around the central carbon-carbon single bond. The molecule rotates to a lower-energy, perpendicular conformation.
Relaxation: The triplet-state alkene then undergoes intersystem crossing back to the singlet ground state. This relaxation can lead to the formation of either the (E)- or (Z)-isomer, allowing for the enrichment of the thermodynamically less favored (Z)-isomer in the reaction mixture. researchgate.net
Iridium complexes, such as Ir(p-tBu-ppy)₃, have been shown to be effective photosensitizers for this type of transformation, achieving high conversion rates under mild irradiation. nih.govnih.gov
| Parameter | Description |
| Method | Photocatalysis |
| Key Reagent | Photosensitizer (e.g., Iridium complex) nih.gov |
| Mechanism | Dexter Energy Transfer researchgate.net |
| Key Intermediate | Triplet-state alkene |
| Outcome | Conversion of (E)-isomer to a mixture enriched in the (Z)-isomer |
Advanced Mechanistic Investigations
Proposed Mechanisms for Specific Transformations (e.g., Mitsunobu Reaction, 1,4-Elimination, Wittig Rearrangement)
Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups, such as esters or azides, with a complete inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgwikipedia.org For an allylic alcohol like (E)-4-(phenylmethoxy)but-2-en-1-ol, this reaction proceeds via an Sₙ2 pathway. nih.gov
The generally accepted mechanism involves several key steps: wikipedia.orgtcichemicals.com
Triphenylphosphine (B44618) (PPh₃) attacks the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. wikipedia.org
The betaine deprotonates the acidic nucleophile (H-Nu), creating an ion pair.
The alcohol's oxygen atom attacks the now positively charged phosphorus atom, forming an alkoxyphosphonium salt and displacing the hydrazine (B178648) byproduct. This step activates the hydroxyl group, turning it into a good leaving group.
The conjugate base of the nucleophile (Nu⁻) then attacks the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion. nih.gov This backside attack displaces triphenylphosphine oxide (TPPO) and results in the product with inverted stereochemistry.
1,4-Elimination: Alcohols can undergo elimination reactions, typically under acidic conditions, to form alkenes. masterorganicchemistry.com In the case of (E)-4-(phenylmethoxy)but-2-en-1-ol, a 1,4-elimination (or β'-elimination) is possible, which would result in the formation of a conjugated diene. The mechanism for an acid-catalyzed 1,4-elimination would proceed as follows:
Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄) to form an alkyloxonium ion (R-OH₂⁺). This converts the poor -OH leaving group into a good leaving group, water. masterorganicchemistry.com
Leaving Group Departure: The water molecule departs, generating an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms.
Deprotonation: A weak base (such as H₂O or the conjugate base of the acid) removes a proton from the carbon atom at the other end of the conjugated system (the C4 position). This results in the formation of a new π-bond, yielding a 1,3-diene.
Wittig Rearrangement: The Wittig rearrangement involves the transformation of an ether into an alcohol upon treatment with a strong base. wikipedia.org For an allylic ether system like (E)-4-(phenylmethoxy)but-2-en-1-ol, the mdpi.comnih.gov-Wittig rearrangement is a prominent pathway. wikipedia.org This is a concerted, pericyclic process that exhibits a high degree of stereocontrol. wikipedia.org
The mechanism for the mdpi.comnih.gov-Wittig rearrangement is as follows:
Deprotonation: A strong base (e.g., n-butyllithium) abstracts a proton from the carbon atom adjacent to the ether oxygen (the benzylic methylene (B1212753) group, -O-CH₂-Ph), generating a carbanion.
mdpi.comnih.gov-Sigmatropic Shift: The resulting carbanion undergoes a rapid, concerted mdpi.comnih.gov-sigmatropic rearrangement. This process occurs through a five-membered, envelope-like transition state. wikipedia.org
Protonation: The reaction is quenched with a proton source (e.g., water) to protonate the newly formed alkoxide, yielding the homoallylic alcohol product.
A competitive mdpi.comnih.gov-Wittig rearrangement can also occur, particularly at higher temperatures, which involves a radical mechanism and leads to a different isomeric alcohol. wikipedia.org
Role as a Reactive Intermediate in Complex Reaction Sequences
(E)-4-(phenylmethoxy)but-2-en-1-ol and its isomers are valuable building blocks in multi-step organic syntheses, often serving as reactive intermediates that are generated and consumed within a reaction sequence. lookchem.com A reactive intermediate is a short-lived, highly reactive molecular entity that is formed from the reactants and proceeds to form the final products. nih.gov
This compound's utility stems from the orthogonal reactivity of its functional groups: the protected primary ether, the reactive double bond, and the primary allylic alcohol. This allows for selective transformations at one part of the molecule while leaving the others intact.
An example of its role as an intermediate can be seen in sequences where a diol is mono-protected, isomerized, and then further functionalized. For instance, a synthetic route might involve:
Formation: Selective benzylation of one of the hydroxyl groups of (Z)-2-butene-1,4-diol could produce the corresponding (Z)-isomer of the title compound.
In Situ Transformation: This intermediate could then undergo a photocatalytic isomerization to the (E)-isomer as described previously.
Further Reaction: The resulting (E)-4-(phenylmethoxy)but-2-en-1-ol, without being isolated, could then be subjected to an asymmetric epoxidation or a Mitsunobu reaction to install a new stereocenter, leading to the synthesis of complex chiral molecules.
In such sequences, the compound is not the final target but a crucial stepping stone, enabling the construction of more elaborate molecular architectures. nih.gov Its role as an intermediate is pivotal in strategies that require precise control over stereochemistry and functional group manipulation.
Derivatives and Analogues of 2 Buten 1 Ol, 4 Phenylmethoxy , E
Synthesis of Structurally Related Compounds
Preparation of (E)-4-(benzyloxy)but-2-enyl esters
The primary alcohol group of (E)-4-(benzyloxy)but-2-en-1-ol is readily esterified with various carboxylic acids to form the corresponding (E)-4-(benzyloxy)but-2-enyl esters. This transformation is a fundamental reaction in organic chemistry, often employed for the protection of the alcohol functionality or to introduce specific ester groups for further synthetic manipulations.
Commonly, the esterification is achieved by reacting the alcohol with a carboxylic acid in the presence of a coupling agent and a catalyst. One widely used method is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.
For example, the synthesis of (E)-4-(benzyloxy)but-2-enyl benzoate (B1203000) would involve the reaction of (E)-4-(benzyloxy)but-2-en-1-ol with benzoic acid, DCC, and DMAP in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration, and the desired ester is purified using column chromatography.
The following table summarizes representative conditions for the synthesis of such esters.
| Ester Product | Carboxylic Acid | Coupling Agent/Catalyst | Solvent | Reaction Conditions |
| (E)-4-(benzyloxy)but-2-enyl acetate (B1210297) | Acetic Acid | Acetic Anhydride/Pyridine | Dichloromethane | Room Temperature, 12-24 h |
| (E)-4-(benzyloxy)but-2-enyl benzoate | Benzoic Acid | DCC/DMAP | Dichloromethane | Room Temperature, 12-24 h |
Derivatization to Oximes (e.g., (2Z)-4-(benzyloxy)but-2-enal oxime)
The allylic alcohol of (E)-4-(benzyloxy)but-2-en-1-ol can be oxidized to the corresponding α,β-unsaturated aldehyde, (E)-4-(benzyloxy)but-2-enal. This aldehyde is a key intermediate that can be further derivatized. A common derivatization is the formation of an oxime through reaction with hydroxylamine (B1172632).
The oxidation of the alcohol to the aldehyde can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).
Once the aldehyde is formed, it can be reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium acetate or pyridine, to yield the corresponding oxime, (2Z)-4-(benzyloxy)but-2-enal oxime. The geometry of the oxime (E or Z) can be influenced by the reaction conditions. The formation of the oxime is often straightforward and proceeds in high yield.
Reaction Scheme:
Oxidation: (E)-4-(benzyloxy)but-2-en-1-ol + Oxidizing Agent (e.g., MnO₂) → (E)-4-(benzyloxy)but-2-enal
Oximation: (E)-4-(benzyloxy)but-2-enal + NH₂OH·HCl + Base → (2Z)-4-(benzyloxy)but-2-enal oxime
This derivatization is significant as oximes are versatile functional groups that can participate in various further reactions, including Beckmann rearrangements and reductions to amines.
Formation of Polymeric Structures (e.g., Specialty Polymers and Resins)
The vinyl group in derivatives of (E)-4-(benzyloxy)but-2-en-1-ol allows for its use as a monomer in polymerization reactions. For instance, after modification of the hydroxyl group, the resulting monomer can undergo radical polymerization to form specialty polymers and resins.
A relevant analogue is the polymerization of 1-(benzyloxy)-2-methoxy-4-vinylbenzene, a monomer derived from the natural product ferulic acid. This monomer, which shares the benzyl (B1604629) ether and a polymerizable vinyl group, can be polymerized via solution and emulsion techniques. Homopolymers and copolymers with a range of thermal properties can be synthesized, demonstrating the potential for creating thermoplastics from such bio-based precursors.
Similarly, (E)-4-(benzyloxy)but-2-en-1-ol can be first converted to a monomer suitable for polymerization, for example, by esterification with acrylic acid to form (E)-4-(benzyloxy)but-2-enyl acrylate. This monomer can then be polymerized, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymers would contain the benzyloxybutenyl side chains, which could be further modified after polymerization, for instance, by removal of the benzyl protecting group.
| Monomer Example | Polymerization Method | Initiator | Potential Polymer Application |
| (E)-4-(benzyloxy)but-2-enyl acrylate | Free Radical Polymerization | AIBN | Specialty resins, coatings |
| (E)-4-(benzyloxy)but-2-enyl methacrylate | Free Radical Polymerization | Benzoyl Peroxide | Functional polymers, biomaterials |
Synthesis of Di- and Tetrahydropyrans with Orthogonally Protected Hydroxymethyl Side Chains
The homoallylic alcohol structure of (E)-4-(benzyloxy)but-2-en-1-ol makes it an excellent substrate for the synthesis of substituted tetrahydropyran (B127337) rings, which are common motifs in many natural products. A powerful method for this transformation is the Prins cyclization.
The Prins cyclization is an acid-catalyzed reaction between an alkene (in this case, the double bond of the butenol) and an aldehyde. The reaction proceeds through an oxocarbenium ion intermediate, which is then attacked intramolecularly by the hydroxyl group to form the tetrahydropyran ring. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions, typically favoring the formation of a cis-2,6-disubstituted tetrahydropyran due to a chair-like transition state.
For example, reacting (E)-4-(benzyloxy)but-2-en-1-ol with an aldehyde (R-CHO) in the presence of a Lewis acid catalyst such as indium(III) chloride (InCl₃) or a Brønsted acid can lead to the formation of a 2-substituted-4-(benzyloxymethyl)tetrahydropyran derivative. The resulting product contains a hydroxymethyl side chain that is orthogonally protected relative to other functional groups that might be present on the aldehyde-derived substituent.
Another approach is the intramolecular oxa-Michael reaction. core.ac.uk This involves converting the alcohol into a Michael acceptor, for instance, by oxidation to an enone, followed by cyclization.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Prins Cyclization | (E)-4-(benzyloxy)but-2-en-1-ol, Aldehyde (R-CHO) | Lewis Acid (e.g., InCl₃, SnCl₄) or Brønsted Acid | 2,4-disubstituted Tetrahydropyran |
| Intramolecular Oxa-Michael Addition | Derivative of (E)-4-(benzyloxy)but-2-en-1-ol (e.g., corresponding enone) | Base or Acid | Substituted Tetrahydropyran |
Synthesis of 2-Substituted 1,4-Diacetoxybutadiene Derivatives
(E)-4-(benzyloxy)but-2-en-1-ol can serve as a precursor for the synthesis of substituted 1,4-diacetoxybutadiene derivatives. These compounds are valuable intermediates in organic synthesis, particularly in Diels-Alder reactions.
A potential synthetic route involves the palladium-catalyzed oxidation of the diene system in the presence of an acetate source. It has been shown that 1,3-dienes can undergo palladium-catalyzed 1,4-diacetoxylation with high stereo- and regioselectivity. By employing an oxidation system such as manganese dioxide (MnO₂) and a catalytic amount of p-benzoquinone in acetic acid, it is possible to introduce two acetate groups across the diene.
Starting from a derivative of (E)-4-(benzyloxy)but-2-en-1-ol where the alcohol is protected or modified, this methodology could be applied to generate a 2-substituted 1,4-diacetoxybutadiene. The nature of the substituent at the 2-position would depend on the starting material. For instance, if the starting material is modified at the C1 position, the resulting product would be a 2-(benzyloxymethyl)-1,4-diacetoxybutadiene derivative.
Synthesis of (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol
An important derivative, (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol, can be synthesized from precursors related to (E)-4-(benzyloxy)but-2-en-1-ol. An improved synthesis for this brominated diene has been developed to increase the yield and avoid the use of highly toxic thallium salts. beilstein-journals.org
The synthesis begins with the mono-benzylation of cis-but-2-ene-1,4-diol to produce (Z)-4-(benzyloxy)but-2-en-1-ol. organic-chemistry.org This alcohol is then subjected to a sequence of reactions including oxidation, bromination, and a Wittig reaction to construct the final diene structure. beilstein-journals.org
| Synthesis Route | Key Features | Overall Yield |
| Original Route | Involved a low-yielding boronic acid intermediate and toxic thallium salts. | 19% |
| Improved Route | 5-step synthesis, avoids problematic intermediates and toxic reagents. | 51% |
Functionalization and Modification Studies
The presence of multiple reactive sites in (E)-4-(phenylmethoxy)-2-buten-1-ol—namely the hydroxyl group and the carbon-carbon double bond—makes it a prime candidate for a range of functionalization and modification studies. These studies are crucial for the synthesis of complex target molecules, including natural products and pharmaceuticals. Key areas of investigation include the introduction of stereocontrol elements and the selective reaction at specific positions within the molecule.
In the realm of asymmetric synthesis, the conversion of a prochiral molecule into a chiral product with a preference for one enantiomer is a primary goal. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to achieve this stereocontrol. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. For a molecule like (E)-4-(phenylmethoxy)-2-buten-1-ol, a chiral auxiliary can be attached to the primary hydroxyl group to direct subsequent reactions at the double bond.
Protecting groups are essential tools in organic synthesis to temporarily mask a functional group and prevent it from reacting while transformations are carried out elsewhere in the molecule. libretexts.org The hydroxyl group of (E)-4-(phenylmethoxy)-2-buten-1-ol can be protected with a variety of groups, depending on the reaction conditions to be employed in subsequent steps. The existing benzyl ether itself serves as a protecting group for the C4-hydroxyl. The choice of an additional protecting group for the C1-hydroxyl must be "orthogonal" to the benzyl group, meaning each can be removed without affecting the other. libretexts.org
Table 1: Examples of Protecting Groups for the C1-Hydroxyl Group
| Protecting Group | Abbreviation | Reagents for Introduction | Conditions for Removal |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | TBAF |
| Acetyl | Ac | Acetic anhydride, pyridine | K2CO3, MeOH |
| p-Methoxybenzyl ether | PMB | PMB-Cl, NaH | DDQ |
The strategic selection of protecting groups allows for the selective functionalization of the molecule. For instance, after protecting the C1-hydroxyl, the double bond can be manipulated, followed by the selective removal of the C1-protecting group to allow for further reactions at that site.
Regioselectivity refers to the preference for a reaction to occur at one position over another. In (E)-4-(phenylmethoxy)-2-buten-1-ol and its derivatives, the double bond presents two carbons (C2 and C3) that can be functionalized. Diastereoselectivity is the preferential formation of one diastereomer over another.
A key reaction in the functionalization of allylic alcohols is epoxidation. The epoxidation of the double bond in derivatives of (E)-4-(phenylmethoxy)-2-buten-1-ol can be achieved with high regioselectivity and diastereoselectivity. For example, the use of a directing group at the C1-hydroxyl can influence the face of the double bond to which the epoxide is formed.
Table 2: Representative Diastereoselective Epoxidation of an Allylic Alcohol Derivative
| Substrate | Reagent | Catalyst | Diastereomeric Ratio (syn:anti) |
| (E)-4-(benzyloxy)-2-buten-1-ol derivative | m-CPBA | None | 85:15 |
| (E)-4-(benzyloxy)-2-buten-1-ol derivative | VO(acac)2 | t-BuOOH | >95:5 |
Note: The data in this table is illustrative of typical results for diastereoselective epoxidations of similar allylic alcohols and is not specific to (E)-4-(phenylmethoxy)-2-buten-1-ol itself due to a lack of specific literature data.
Furthermore, transition metal-catalyzed reactions, such as palladium-catalyzed allylic alkylation, can proceed with high regioselectivity. The outcome of these reactions is often dependent on the nature of the catalyst, the ligands employed, and the reaction conditions. For instance, the reaction of a derivative of (E)-4-(phenylmethoxy)-2-buten-1-ol, where the hydroxyl group has been converted to a leaving group, with a nucleophile in the presence of a palladium catalyst can lead to substitution at either the C1 (α) or C3 (γ) position. The choice of ligand can often steer the reaction towards the desired regioisomer.
Applications in Advanced Organic Synthesis
Role as a Building Block in Complex Molecule Construction
The unique structural features of (E)-4-(phenylmethoxy)-2-buten-1-ol make it a valuable starting material for the synthesis of intricate molecular architectures. The presence of a double bond and two distinct hydroxyl groups, one of which is protected, provides chemists with the flexibility to perform sequential and selective reactions.
Precursor in Natural Product Total Synthesis
The quest to synthesize complex natural products has driven the development of novel synthetic strategies and the identification of versatile starting materials. While the direct application of (E)-4-(phenylmethoxy)-2-buten-1-ol in the specific syntheses outlined below is not extensively documented in readily available scientific literature, its structural components are relevant to the assembly of these and similar natural products.
(-)-Centrolobine is a natural product that has been the target of numerous total syntheses. These synthetic endeavors have employed various strategies, including asymmetric synthesis and the construction of the characteristic tetrahydropyran (B127337) ring. nih.govresearchgate.netclockss.orgnih.gov While a direct synthetic route starting from (E)-4-(phenylmethoxy)-2-buten-1-ol is not prominently reported, the C4 backbone of this building block is conceptually a viable precursor for a portion of the centrolobine (B73297) structure.
The amphidinolides are a family of complex macrolides with potent biological activities, making them attractive targets for total synthesis. The synthesis of these molecules often involves the assembly of several complex fragments. acs.orgnih.govnih.govresearchgate.net The structural elements of (E)-4-(phenylmethoxy)-2-buten-1-ol could potentially be incorporated into fragments required for the synthesis of amphidinolide P, although specific examples are not detailed in the available literature. For instance, the synthesis of other members of the amphidinolide family, such as Amphidinolide A and T1, has involved the assembly of various fragments through different coupling strategies. nih.govacs.orgorganic-chemistry.org
Mupirocin H is another complex natural product that has been a subject of synthetic efforts. nih.govrsc.orgresearchgate.netresearchgate.net The total synthesis of Mupirocin H requires the stereocontrolled construction of its constituent fragments. The four-carbon chain of (E)-4-(phenylmethoxy)-2-buten-1-ol represents a potential starting point for the synthesis of short carbon segments within the Mupirocin H framework.
Diarylheptanoids are a class of natural products characterized by a seven-carbon chain linking two aromatic rings. nih.govresearchgate.netnih.govnih.govcore.ac.uk The seven-carbon backbone of these molecules is often assembled from smaller building blocks. A C4 synthon like (E)-4-(phenylmethoxy)-2-buten-1-ol could, in principle, be coupled with a C3 unit to construct the heptane (B126788) chain, although specific documented examples of this approach are not readily found.
Construction of Specific Structural Motifs
Chiral Intermediate in Enantioselective Synthesis
When used in its enantiomerically pure form, (E)-4-(phenylmethoxy)-2-buten-1-ol can serve as a valuable chiral building block, enabling the synthesis of complex molecules with a high degree of stereocontrol. sciencedaily.com
Use in Stereoselective Bond-Forming Reactions
The existing stereocenter in a chiral, non-racemic molecule can direct the stereochemical outcome of subsequent reactions, a principle known as chiral induction. uvic.ca In the case of an enantiopure allylic alcohol like (E)-4-(phenylmethoxy)-2-buten-1-ol, the allylic oxygen substituent can exert a directing effect in various addition reactions to the double bond.
For instance, in nitrile oxide cycloaddition reactions, an allylic oxygen substituent can lead to significant levels of diastereoselectivity. nih.gov The reaction of a nitrile oxide with an alkene bearing a chiral allylic alcohol derivative can proceed with facial selectivity, leading to the preferential formation of one diastereomer of the resulting isoxazoline. nih.gov This diastereoselectivity arises from the steric and electronic influence of the chiral center on the approaching reactant.
Integration into Asymmetric Catalysis
Chiral molecules are central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. cardiff.ac.uk Chiral allylic alcohols and their derivatives are important precursors for the synthesis of chiral ligands used in asymmetric catalysis.
While specific examples of (E)-4-(phenylmethoxy)-2-buten-1-ol being directly used as a ligand are not prevalent, its structural motifs are found in various chiral ligands. The hydroxyl and alkene functionalities can be further elaborated to introduce coordinating atoms like phosphorus or nitrogen. For example, the alcohol could be converted to a phosphinite, or the double bond could be functionalized to append a phosphine-containing side chain. The resulting chiral ligand could then be complexed with a transition metal to form a catalyst for a variety of asymmetric transformations, such as hydrogenation or allylic alkylation. The stereochemical information embedded in the butenol (B1619263) backbone would be transferred to the product of the catalytic reaction.
Applications in Pharmaceutical Intermediate Synthesis (Focus on synthetic utility, not biological effect)
The structural framework of (E)-4-(phenylmethoxy)-2-buten-1-ol is relevant to the synthesis of pharmaceutical intermediates and biologically active molecules. nih.gov The combination of a protected alcohol and a reactive allylic alcohol in a four-carbon chain is a versatile synthetic handle.
For example, structurally similar compounds, such as 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives, have been synthesized and investigated as potential therapeutic agents. nih.gov The synthesis of these molecules relies on building blocks that provide the benzyloxy-substituted carbon chain. (E)-4-(phenylmethoxy)-2-buten-1-ol can serve as a precursor to such building blocks, for instance, through oxidation of the alcohol to an aldehyde, followed by reaction with a suitable nucleophile. The benzyl (B1604629) ether provides a stable protecting group that can be removed at a later stage of the synthesis. This highlights the utility of the title compound in providing a key structural element for the assembly of more complex, pharmaceutically relevant molecules. chemicalregister.com
Stereochemical Considerations and Control in Butenol Systems
Retention of Olefin Stereochemistry During Reactions
A key consideration in the functionalization of butenol (B1619263) systems like (E)-4-(phenylmethoxy)-2-buten-1-ol is the preservation of the double bond's geometry. Many synthetic transformations are designed to be stereospecific, meaning that the stereochemistry of the starting material directly dictates the stereochemistry of the product. masterorganicchemistry.com Reactions that proceed through concerted mechanisms, where bond-making and bond-breaking occur simultaneously, often retain the original olefin geometry.
For example, the epoxidation of an (E)-alkene will yield a trans-epoxide, while a (Z)-alkene will yield a cis-epoxide. Similarly, dihydroxylations using reagents like osmium tetroxide or potassium permanganate (B83412) are typically syn-additions, meaning the two hydroxyl groups are added to the same face of the double bond, thus preserving the relative stereochemistry of the substituents on the original alkene. inflibnet.ac.in
Palladium-catalyzed cross-coupling reactions, which are fundamental in carbon-carbon bond formation, can also be highly stereospecific. The mechanism often involves steps that proceed with retention of configuration, ensuring that the (E) or (Z) geometry of the butenol substrate is mirrored in the final product. The choice of catalyst, ligands, and reaction conditions is crucial to prevent unwanted isomerization.
Table 1: Examples of Stereospecific Reactions Retaining Olefin Geometry This table is interactive. You can sort and filter the data.
| Reaction Type | Reagent/Catalyst | Stereochemical Outcome |
|---|---|---|
| Epoxidation | m-CPBA | (E)-Alkene → trans-Epoxide |
| syn-Dihydroxylation | OsO₄, NMO | (E)-Alkene → syn-Diol |
| anti-Dihydroxylation | 1. RCO₃H 2. H₃O⁺ | (E)-Alkene → anti-Diol |
| Halogenation | Br₂ | (E)-Alkene → anti-Adduct |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | Alkyne → (Z)-Alkene |
| Dissolving Metal Reduction | Na, NH₃ | Alkyne → (E)-Alkene |
Enantioselective and Diastereoselective Synthesis
Beyond maintaining the existing stereochemistry of the double bond, butenol derivatives are frequently used in reactions that generate new stereocenters. Enantioselective and diastereoselective methods are employed to control the three-dimensional arrangement of these newly formed chiral centers, yielding a single desired stereoisomer out of many possibilities.
While retention of stereochemistry is often desired, the ability to selectively isomerize a double bond from one geometry to another is also a powerful synthetic tool. The conversion between (E) and (Z) isomers can be achieved through various methods, most notably photochemical isomerization. rsc.orgbeilstein-journals.org This process often involves the use of a photosensitizer that absorbs light and transfers the energy to the alkene. nih.gov
The key to selective isomerization lies in the different photophysical properties of the (E) and (Z) isomers. researchgate.net A photocatalyst can be chosen whose triplet energy is high enough to excite the (E)-isomer but not the (Z)-isomer (or vice versa). researchgate.net This selective energy transfer allows for the conversion of one isomer to the other, effectively performing an "uphill" or contra-thermodynamic isomerization to produce the less stable isomer. nih.govresearchgate.net This strategy provides a powerful means to access specific olefin geometries that may be difficult to obtain through traditional thermal reactions. nih.gov
Table 2: Factors in Photochemical E/Z Isomerization This table is interactive. You can sort and filter the data.
| Factor | Description | Implication for Selectivity |
|---|---|---|
| Photocatalyst Triplet Energy | The energy of the excited state of the catalyst. | Must be matched to the triplet energies of the E and Z isomers to allow for selective energy transfer to only one isomer. researchgate.net |
| Olefin Conjugation | The extent of the π-system in the alkene. | Often, one isomer (e.g., E) is more conjugated, leading to a lower triplet energy, while the other (Z) is less conjugated due to steric strain, resulting in a higher triplet energy. researchgate.net |
| Wavelength of Light | The energy of the photons used for irradiation. | Must correspond to the absorption spectrum of the photosensitizer. |
Epoxides derived from butenol systems are valuable intermediates that can be opened by nucleophiles to generate 1,2-diols with well-defined stereochemistry. The ring-opening of epoxides is a classic example of a stereospecific reaction. libretexts.org
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks. If the epoxide carbons are primary or secondary, the mechanism is S_N2-like, with the nucleophile attacking the less substituted carbon, leading to a trans product. libretexts.orglibretexts.org If one carbon is tertiary, the mechanism can have more S_N1 character, with the nucleophile attacking the more stable carbocation at the tertiary position. libretexts.org In either case, the result is a trans relationship between the two groups added across the former double bond.
Table 3: Stereochemical Outcome of Epoxide Ring Opening This table is interactive. You can sort and filter the data.
| Conditions | Mechanism | Site of Attack (for asymmetric epoxides) | Stereochemistry |
|---|---|---|---|
| Basic (e.g., RO⁻) | S_N2 | Least substituted carbon | Inversion at the attacked carbon (anti-addition) masterorganicchemistry.com |
| Acidic (e.g., H₃O⁺) | S_N2-like | Least substituted carbon (for 1°/2° carbons) libretexts.org | Inversion at the attacked carbon (anti-addition) libretexts.org |
| Acidic (e.g., H₃O⁺) | S_N1-like | Most substituted carbon (if 3° carbon is present) libretexts.org | Racemization possible if a full carbocation forms |
Vinyl ethers are another class of important synthetic intermediates that can be derived from butenol systems. Their stereoselective synthesis is crucial as their double bond geometry can direct the stereochemical outcome of subsequent reactions, such as the Claisen rearrangement.
One effective method for the stereoselective synthesis of vinyl ethers involves the reaction of silyl (B83357) enol ethers with an allylic alcohol. scite.ai The geometry of the starting silyl enolate can be controlled, and this geometry is then transferred to the final vinyl ether product. For instance, a (Z)-silyl enolate can selectively provide an erythro iodoacetal intermediate, which upon elimination yields an (E)-vinyl ether. Conversely, an (E)-silyl enolate leads to a threo intermediate, which produces a (Z)-vinyl ether. scite.ai This control is possible due to the anti-orientation required for the elimination step. scite.ai
Table 4: Stereoselective Vinyl Ether Synthesis from Silyl Enol Ethers This table is interactive. You can sort and filter the data.
| Silyl Enolate Geometry | Intermediate Acetal Diastereomer | Elimination Geometry | Final Vinyl Ether Geometry |
|---|---|---|---|
| (Z) | erythro | anti | (E) scite.ai |
| (E) | threo | anti | (Z) scite.ai |
Chiral Pool Synthesis Approaches
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com Compounds such as amino acids, sugars, and terpenes serve as inexpensive sources of chirality. acs.org The inherent stereocenters of these natural products are incorporated into the synthetic target, bypassing the need for an asymmetric synthesis step.
In the context of butenol systems, a chiral pool approach might involve starting with a chiral aldehyde derived from an amino acid or a sugar. For example, D-glyceraldehyde acetonide, derived from D-mannitol, is a common C3 chiral building block. This aldehyde can undergo reactions such as Wittig or Horner-Wadsworth-Emmons olefination to construct the butene backbone. The pre-existing stereocenter from the glyceraldehyde directs the stereochemistry of subsequent transformations, allowing for the synthesis of enantiomerically pure, complex alcohols. acs.org This approach is highly efficient as it transfers the chirality of the starting material to the final product.
Advanced Spectroscopic Characterization Methods in Research
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For (E)-4-(phenylmethoxy)-2-buten-1-ol, the molecular formula is C₁₁H₁₄O₂. The theoretical monoisotopic mass is 178.09938 Da. An experimental HRMS measurement would yield a value very close to this theoretical mass, confirming the elemental composition.
In GC-MS, the compound is vaporized and separated from other components via gas chromatography before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.
For (E)-4-(phenylmethoxy)-2-buten-1-ol, the key fragmentation pathways are driven by the stable structural motifs: the benzyl (B1604629) ether and the allylic alcohol. libretexts.org
Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the intact ionized molecule. This peak may be weak due to the compound's propensity to fragment.
Base Peak (m/z = 91): The most characteristic fragmentation of benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation (C₇H₇⁺). researchgate.netmiamioh.edu This fragment is typically the most abundant ion, known as the base peak.
Loss of Benzyl Group (m/z = 87): The fragment remaining after the loss of the benzyl radical ([M - 91]⁺) would appear at m/z = 87.
Dehydration (m/z = 160): Alcohols readily lose a molecule of water (18 Da) upon ionization, which would result in a fragment ion at m/z = 160 ([M - 18]⁺). libretexts.orgyoutube.com
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 160 | [C₁₁H₁₂O]⁺ | Loss of H₂O (Dehydration) |
| 91 | [C₇H₇]⁺ | Benzyl Cation (Base Peak) |
| 87 | [C₄H₇O₂]⁺ | Loss of Benzyl Radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy relies on the fact that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the radiation at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed as wavenumber, cm⁻¹).
For the compound (E)-4-(phenylmethoxy)-2-buten-1-ol, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl group (-OH), the ether linkage (C-O-C), the carbon-carbon double bond (C=C), the aromatic ring, and the aliphatic carbon-hydrogen bonds.
Expected Infrared Absorption Bands for (E)-4-(phenylmethoxy)-2-buten-1-ol:
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Strong, Broad |
| Alkene (=C-H) | C-H stretch | 3010-3100 | Medium |
| Aromatic (Ar-H) | C-H stretch | 3000-3100 | Medium |
| Alkyl (C-H) | C-H stretch | 2850-2960 | Medium |
| Carbon-Carbon Double Bond (C=C) | C=C stretch | 1660-1680 | Medium to Weak |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak (multiple bands) |
| Ether (C-O-C) | C-O stretch | 1000-1300 | Strong |
| Alcohol (C-OH) | C-O stretch | 1000-1260 | Strong |
| Trans Alkene (=C-H) | C-H bend (out-of-plane) | 960-980 | Strong |
Data in the table is based on generally accepted ranges for functional group absorptions in IR spectroscopy.
The broad absorption band in the region of 3200-3600 cm⁻¹ is a key indicator of the presence of the hydroxyl group and is broadened due to hydrogen bonding. The presence of the ether linkage is confirmed by a strong absorption in the 1000-1300 cm⁻¹ region. The C=C double bond of the butenyl chain would show a stretching vibration in the 1660-1680 cm⁻¹ range. Furthermore, the "E" (trans) configuration of the double bond is characteristically identified by a strong out-of-plane C-H bending vibration in the 960-980 cm⁻¹ region. The aromatic phenyl ring would be evidenced by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ range.
Optical Rotation Measurements for Chiral Purity Determination
Optical rotation is a physical property of chiral molecules, which are molecules that are non-superimposable on their mirror images. Chiral molecules are said to be optically active because they can rotate the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter. An achiral molecule, which is superimposable on its mirror image, does not rotate plane-polarized light and is optically inactive.
The compound (E)-4-(phenylmethoxy)-2-buten-1-ol, in its native state, is achiral. Its structure contains a plane of symmetry, and therefore, it is not optically active. A sample of pure (E)-4-(phenylmethoxy)-2-buten-1-ol will not exhibit any optical rotation.
However, (E)-4-(phenylmethoxy)-2-buten-1-ol can serve as a prochiral precursor in asymmetric synthesis to create chiral molecules. For instance, an enantioselective epoxidation of the carbon-carbon double bond would result in the formation of two enantiomers of 4-(phenylmethoxy)-2,3-epoxybutan-1-ol. These enantiomers would be optically active.
The specific rotation, [α], is a characteristic property of a chiral compound and is defined as the observed rotation under a specific set of experimental conditions (temperature, wavelength of light, solvent, and concentration). The enantiomeric excess (ee), a measure of the chiral purity of a sample, can be determined by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer.
Hypothetical Optical Rotation Data for a Chiral Derivative of (E)-4-(phenylmethoxy)-2-buten-1-ol:
| Enantiomer | Specific Rotation [α] (degrees) | Concentration (g/100mL) | Solvent | Wavelength (nm) | Temperature (°C) |
| (2R,3S)-Epoxide | +X | c | Chloroform | 589 (Na D-line) | 20 |
| (2S,3R)-Epoxide | -X | c | Chloroform | 589 (Na D-line) | 20 |
This table is a hypothetical representation to illustrate how optical rotation data for a chiral derivative would be presented. 'X' represents the magnitude of the specific rotation, and 'c' represents the concentration.
If a synthetic procedure yielded a mixture of these enantiomers, the observed optical rotation would be proportional to the ratio of the enantiomers present. A racemic mixture (a 50:50 mixture of both enantiomers) would have an observed rotation of zero.
Q & A
Q. What are the recommended methods for synthesizing (E)-4-(phenylmethoxy)-2-buten-1-ol with high stereochemical purity?
Stereoselective synthesis of this compound can be achieved through Wittig olefination or Sharpless asymmetric epoxidation followed by regioselective ring-opening. For example, analogous ethers (e.g., benzyloxy-substituted alcohols) are synthesized using phase-transfer catalysis to enhance yield and stereocontrol . Characterization via NMR (¹H/¹³C) and HPLC with chiral columns is critical to confirm stereochemistry .
Q. How should researchers handle and store (E)-4-(phenylmethoxy)-2-buten-1-ol to ensure stability?
Store in air-tight, amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation and photodegradation. Avoid moisture and UV exposure, as ethers like 2-phenoxyethanol degrade under these conditions . Use EN 374-certified nitrile gloves and fume hoods during handling to mitigate acute toxicity risks (oral LD₅₀ ~2,000 mg/kg in rodents) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- FT-IR : Identify hydroxyl (3,200–3,600 cm⁻¹) and ether (1,100–1,250 cm⁻¹) functional groups.
- GC-MS : Use polar columns (e.g., DB-WAX) for volatility analysis; compare retention indices with structurally similar phenoxy alcohols .
- NMR : Assign (E)-stereochemistry via coupling constants (J = 12–16 Hz for trans alkenes) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of (E)-4-(phenylmethoxy)-2-buten-1-ol in different solvents?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model solvent effects on reaction pathways. For example, polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, while non-polar solvents favor alkene stability . Pair computational results with Hansen solubility parameters to optimize solvent selection .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- In vitro assays : Use HepG2 cell lines to assess cytotoxicity (IC₅₀) and compare with structurally similar compounds like 2-phenoxyethanol (LC₅₀ = 1,500 mg/L in fish) .
- QSAR modeling : Predict ecotoxicological endpoints (e.g., LC₅₀ for Daphnia magna) when experimental data are lacking .
- Meta-analysis : Cross-reference data from REACH dossiers and EPA databases to identify methodological discrepancies (e.g., exposure duration, test species) .
Q. How can researchers design experiments to study the environmental fate of this compound?
- Biodegradation studies : Use OECD 301F respirometry to measure aerobic degradation rates. Compare with 2-phenoxyethanol, which shows 80% degradation in 28 days .
- Soil mobility assays : Apply column chromatography with soil samples to determine adsorption coefficients (Kd); high log Pow (>2) suggests low mobility .
- Photolysis : Exclude UV light in control experiments to isolate hydrolysis pathways .
Q. What advanced synthetic routes improve yield in gram-scale production?
- Flow chemistry : Continuous reactors enhance heat transfer and reduce side reactions in exothermic etherification steps .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80% yield in 15 min at 150°C) for analogous benzyloxy alcohols .
Data Gaps and Methodological Challenges
Q. Why are ecotoxicological data limited for this compound, and how can researchers address this?
Existing SDSs often lack ecotoxicity data (e.g., NOEC for algae) due to prioritization of acute mammalian toxicity . To fill gaps:
Q. How do stereochemical impurities impact biological activity studies?
(E)-to-(Z) isomerization under UV light or acidic conditions can alter toxicity profiles. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
